molecular formula C21H30N2O7S B11125411 1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester

1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B11125411
M. Wt: 454.5 g/mol
InChI Key: UXOOXVRQDLOQJZ-UHFFFAOYSA-N
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Description

1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and a morpholine sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Acetylation: The phenoxy intermediate is then acetylated using acetyl chloride or acetic anhydride under basic conditions to form the acetylated product.

    Piperidine Ring Introduction: The acetylated product is reacted with piperidine-4-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ester groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Corresponding sulfoxides or sulfones.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the original sulfonyl or ester groups.

Scientific Research Applications

1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials, polymers, and other chemical products.

Mechanism of Action

The mechanism of action of 1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various cellular pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

  • 1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid methyl ester
  • 1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid isopropyl ester

Comparison:

  • Structural Differences: The primary difference lies in the ester group, where the ethyl ester is replaced by methyl or isopropyl esters in similar compounds.
  • Unique Properties: The ethyl ester variant may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to its methyl or isopropyl counterparts.

This detailed article provides a comprehensive overview of 1-{2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetyl}-piperidine-4-carboxylic acid ethyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H30N2O7S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 1-[2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H30N2O7S/c1-3-29-21(25)17-6-8-22(9-7-17)20(24)15-30-19-5-4-18(14-16(19)2)31(26,27)23-10-12-28-13-11-23/h4-5,14,17H,3,6-13,15H2,1-2H3

InChI Key

UXOOXVRQDLOQJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

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